![molecular formula C13H11ClN4OS B2972024 N-(4-氯苯并[d]噻唑-2-基)-1-乙基-1H-吡唑-5-甲酰胺 CAS No. 1172981-55-3](/img/structure/B2972024.png)

N-(4-氯苯并[d]噻唑-2-基)-1-乙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

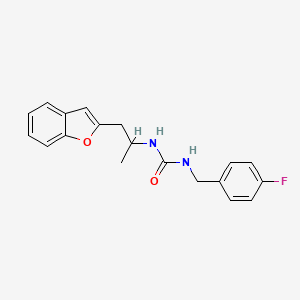

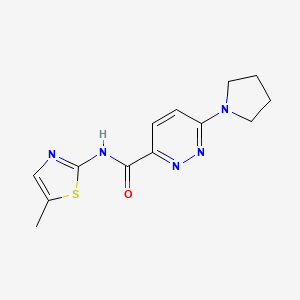

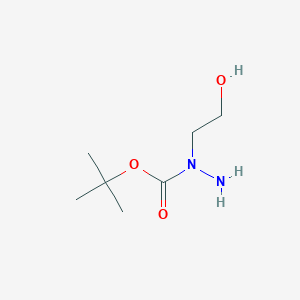

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are characterized by a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom . The specific compound you mentioned, “N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide”, is a derivative of benzothiazole with additional functional groups.

Synthesis Analysis

While the exact synthesis process for this compound is not available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For benzothiazole derivatives, these properties might include solubility, melting point, and specific gravity .科学研究应用

化学合成和机理研究

研究探索了与 N-(4-氯苯并[d]噻唑-2-基)-1-乙基-1H-吡唑-5-甲酰胺 相关的化合物的形成涉及的各种合成路线和机理。一项研究描述了乙基 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸盐与硫脲的反应,涉及 ANRORC 重排(亲核试剂的加成、开环和闭环),然后是 N-甲酰化,展示了一种合成吡唑衍生物的新方法 (Ledenyova 等,2018).

生物活性与潜在应用

多项研究重点关注吡唑衍生物和相关化合物的生物活性,突出了它们作为抗菌、抗癌和抗 5-脂氧合酶剂的潜力。例如,评估了 2-(5-氯苯并[d]噻唑-2-亚氨基)噻唑烷-4-酮衍生物的抗菌活性,对选定的细菌和真菌菌株表现出中等至优异的疗效,表明这些化合物在解决抗菌耐药性方面具有治疗潜力 (B'Bhatt & Sharma, 2017)。

另一项关于吡唑并嘧啶衍生物的研究证明了它们的抗癌和抗 5-脂氧合酶活性,表明这些化合物可以作为开发针对癌症和炎症性疾病的新治疗剂的有希望的先导 (Rahmouni 等,2016)。

抗真菌和抗菌特性

关于新型吡唑衍生物(如 1,5-二芳基吡唑)的研究调查了它们的抗真菌和抗菌活性。这些化合物对各种微生物菌株表现出有希望的结果,表明它们作为新型抗菌剂的潜力 (Ragavan 等,2010)。

作用机制

Target of Action

The primary targets of this compound appear to be cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . The compound’s inhibition of COX-1 and COX-2 enzymes disrupts this pathway, reducing the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some compounds with similar structures have shown significant anti-inflammatory and analgesic activities .

未来方向

生化分析

Biochemical Properties

The biochemical properties of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as cyclo-oxygenase (COX), playing a role in the biosynthesis of prostaglandins . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzymes it interacts with .

Cellular Effects

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain, by inhibiting the COX-2 enzyme .

Molecular Mechanism

The molecular mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can change over time

Dosage Effects in Animal Models

The effects of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can vary with different dosages in animal models . Studies have shown that at certain thresholds, the compound exhibits significant anti-inflammatory and analgesic activities . High doses may lead to toxic or adverse effects .

Metabolic Pathways

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is involved in various metabolic pathways . It interacts with enzymes such as COX-2, which is involved in the metabolism of arachidonic acid to prostaglandins

Transport and Distribution

The transport and distribution of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The compound’s localization or accumulation within cells can be influenced by these interactions .

Subcellular Localization

The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-2-18-9(6-7-15-18)12(19)17-13-16-11-8(14)4-3-5-10(11)20-13/h3-7H,2H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLFNYVTFBPYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)

![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)